molecular formula C26H24N2O2 B12873748 (4S,4'S)-2,2'-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B12873748
M. Wt: 396.5 g/mol
InChI Key: KOUOFWFPCZWWOF-DNQXCXABSA-N
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Description

(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a phenylethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Coupling Reaction: The two oxazole units are then coupled via a phenylethane linker. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole rings or the phenylethane backbone.

    Substitution: Substitution reactions can introduce new functional groups into the oxazole rings or the phenylethane linker.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxazole derivatives with carbonyl groups.

    Reduction: Formation of reduced oxazole rings or modified phenylethane backbones.

    Substitution: Introduction of new functional groups such as halides, amines, or thiols.

Scientific Research Applications

Chemistry

In organic synthesis, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity. It can be used in the design of chiral drugs or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound can serve as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

Industrially, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used in the production of advanced materials, such as polymers with specific chiral properties or as intermediates in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4R,4’R)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): The enantiomer of the compound, differing in the spatial arrangement of atoms.

    2,2’-(2-Phenylethane-1,1-diyl)bis(4,5-dihydrooxazole): A similar compound lacking the phenyl groups on the oxazole rings.

Uniqueness

(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring high stereoselectivity and specific molecular interactions.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

(4S)-4-phenyl-2-[2-phenyl-1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H24N2O2/c1-4-10-19(11-5-1)16-22(25-27-23(17-29-25)20-12-6-2-7-13-20)26-28-24(18-30-26)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2/t23-,24-/m1/s1

InChI Key

KOUOFWFPCZWWOF-DNQXCXABSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C(N=C(O1)C(CC2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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